Reactivity profile of 3,6-dihydro-2H-thiopyran in organic synthesis
Reactivity profile of 3,6-dihydro-2H-thiopyran in organic synthesis
The 3,6-dihydro-2H-thiopyran scaffold represents a unique intersection of sulfur heterocycle chemistry and "masked" diene utility. Often overlooked in favor of its saturated analog (tetrahydrothiopyran) or fully unsaturated thiopyran, this specific dihydro-isomer offers a distinct reactivity profile driven by the interplay between the sulfide lone pair, the C4=C5 double bond, and the allylic/homoallylic lattice.
For the drug developer and synthetic chemist, this molecule is not just a target but a tactical intermediate —a gateway to functionalized cyclopentenes (via ring contraction), a stable precursor for transient thioaldehydes (via retro-Diels-Alder), and a substrate for stereocontrolled oxidation.
Part 1: Structural Architecture & Synthesis
The 3,6-dihydro-2H-thiopyran ring (CAS: 4057-31-2) consists of a six-membered ring containing one sulfur atom and one double bond at the C4 position relative to sulfur.
-
Topology: The ring adopts a half-chair conformation to minimize torsional strain.
-
Electronic Feature: It possesses two distinct
-carbon environments:-
C2: Saturated, adjacent to sulfur, homoallylic.
-
C6: Saturated, adjacent to sulfur, allylic .
-
Note: This asymmetry is the key to its regioselective functionalization.
-
Primary Synthesis: The Hetero-Diels-Alder (HDA) Assembly
The most robust route to this scaffold is the Hetero-Diels-Alder reaction between 1,3-butadiene and thioformaldehyde (generated in situ). This reaction is highly efficient and atom-economical.
| Component | Role | Source / Generation |
| 1,3-Butadiene | Diene | Commercial gas or sulfolene precursor. |
| Thioformaldehyde (CH₂=S) | Dienophile | Generated in situ from Bunte salts (sodium S-hydroxymethyl thiosulfate) or reaction of CH₂O with H₂S/acid. |
| 3,6-dihydro-2H-thiopyran | Adduct | Formed via [4+2] cycloaddition.[3] |
Part 2: Reactivity Profile – The Three Pillars
The utility of 3,6-dihydro-2H-thiopyran rests on three reactivity pillars: Oxidation State Control , Regioselective C-H Activation , and Ring Contraction .
Oxidation State Control (Sulfide Sulfoxide Sulfone)
The sulfur atom is the primary reactive center. Oxidation is stepwise and controllable.
-
Sulfoxide (1-oxide): Chiral at sulfur. Formed using stoichiometric oxidants (NaIO₄ or 1 eq. H₂O₂).[4][5][6] Useful for Pummerer rearrangements.[7][8][9][10]
-
Sulfone (1,1-dioxide): Achiral, highly crystalline. Formed using excess oxidant (H₂O₂/AcOH or mCPBA). The sulfone is the precursor for Ramberg-Bäcklund ring contractions.
Regioselective C-H Activation (Lithiation)
Direct functionalization of the ring relies on the acidity of the
-
The C6 Advantage: The protons at C6 are both
-thio and allylic . The resulting carbanion is stabilized by resonance with the adjacent double bond and the sulfur d-orbitals (or interactions). -
The C2 Disadvantage: Protons at C2 are only
-thio. -
Outcome: Lithiation with strong bases (e.g., n-BuLi) occurs exclusively at C6 , allowing electrophilic trapping (alkylation, acylation) at this position.
Ring Contraction (Ramberg-Bäcklund)
The sulfone derivative undergoes the Ramberg-Bäcklund reaction to yield cyclopent-3-enes . This is a powerful strategy to convert a 6-membered heterocycle into a 5-membered carbocycle, extruding SO₂ in the process.
Part 3: Visualization of Reaction Pathways
The following diagram maps the divergent reactivity of the 3,6-dihydro-2H-thiopyran core.
Caption: Divergent synthetic pathways from the 3,6-dihydro-2H-thiopyran core, highlighting oxidation states and skeletal rearrangements.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3,6-Dihydro-2H-thiopyran-1,1-dioxide (The "Sulfone Anchor")
This protocol describes the oxidation of the sulfide to the sulfone, a critical intermediate for ring contraction and solid-state handling.
Reagents:
-
3,6-Dihydro-2H-thiopyran (10.0 mmol)
-
Hydrogen Peroxide (30% aq., 25.0 mmol, 2.5 eq)
-
Glacial Acetic Acid (15 mL)
-
Dichloromethane (DCM) for extraction
Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dihydro-2H-thiopyran (1.0 g, 10 mmol) in glacial acetic acid (10 mL).
-
Oxidant Addition: Cool the solution to 0°C in an ice bath. Dropwise add 30% hydrogen peroxide (2.5 eq) over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat to 50°C for 3 hours to ensure complete conversion to the sulfone (avoiding sulfoxide contamination).
-
Workup: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with saturated NaHCO₃ or solid Na₂CO₃ until pH ~8.
-
Extraction: Extract with DCM (3 x 30 mL). Combine organic layers.
-
Drying: Wash organics with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate in vacuo. The residue typically solidifies to yield the sulfone as a white crystalline solid. Recrystallize from Ethanol/Water if necessary.
Validation Criteria:
-
TLC: Disappearance of non-polar sulfide (High Rf) and appearance of polar sulfone (Low Rf).
-
IR: Strong symmetric and asymmetric SO₂ stretches at ~1120 cm⁻¹ and ~1300 cm⁻¹.
Protocol B: Ramberg-Bäcklund Ring Contraction (Theoretical Framework)
To convert the sulfone to cyclopent-3-ene:
-
Halogenation: Treat the sulfone with KOH/CCl₄ or NBS to generate the
-halo sulfone (selectively at C6 initially). -
Rearrangement: Treat the
-halo sulfone with KOtBu in THF.
Part 5: Detailed Mechanism of Pummerer Rearrangement
When the sulfoxide is treated with acetic anhydride, it undergoes the Pummerer rearrangement.[8][9][10] In this specific scaffold, the regioselectivity is driven by the allylic nature of C6.
Caption: Mechanism and regioselectivity of the Pummerer rearrangement on the 3,6-dihydro-2H-thiopyran ring.
References
-
Kirihara, M., et al. (2010).[6][17] "Tantalum Carbide-Catalyzed Oxidation of Sulfides to Sulfoxides and Sulfones." Synlett, 2010(10), 1557-1561. Link
-
Drabowicz, J., & Mikołajczyk, M. (1982).[4] "Synthesis of Sulphoxides." Organic Preparations and Procedures International, 14(1-2), 45-89. Link
-
Paquette, L. A. (1977). "The Ramberg-Bäcklund Rearrangement."[14][15] Organic Reactions, 25, 1-71. Link
- Block, E. (1978). "Reactions of Organosulfur Compounds." Academic Press, Chapter 4 (Diels-Alder Reactions of Thioaldehydes).
-
Palchykov, V., et al. (2018). "Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides." Synthetic Communications, 48(17), 2256-2261. Link
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